molecular formula C19H20ClNO B13328251 1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one

1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one

Cat. No.: B13328251
M. Wt: 313.8 g/mol
InChI Key: PLJOKNGYMRSSSG-GZTJUZNOSA-N
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Mechanism of Action

The mechanism of action of 1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

(3E)-1-chloro-3-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)propan-2-one

InChI

InChI=1S/C19H20ClNO/c1-4-21-16-10-9-13-7-5-6-8-15(13)18(16)19(2,3)17(21)11-14(22)12-20/h5-11H,4,12H2,1-3H3/b17-11+

InChI Key

PLJOKNGYMRSSSG-GZTJUZNOSA-N

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C(=O)CCl)(C)C

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC(=O)CCl)(C)C

Origin of Product

United States

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